3-(4-(methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
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Overview
Description
3-(4-(Methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is an organic compound known for its intricate structure and significant applications in various scientific fields. This compound combines aromatic and heterocyclic elements, making it a key molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis usually begins with commercially available starting materials, such as 4-(methylthio)aniline and 3-(pyridin-2-yloxy)benzaldehyde.
Key Steps
Formation of Intermediates: : The initial step often involves the formation of intermediates through nucleophilic aromatic substitution or condensation reactions.
Coupling Reaction: : The critical step involves the coupling of intermediates, facilitated by catalytic agents like palladium or copper.
Final Amide Formation: : The final product is achieved through amidation reactions, often employing reagents such as EDCI or HATU.
Reaction Conditions: : These reactions typically occur under controlled temperatures (0-100°C) and inert atmospheres to prevent oxidation or unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 3-(4-(methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide may involve:
Scaling Up Laboratory Procedures: : Using larger reactors and automated systems to replicate laboratory conditions on a commercial scale.
Optimization of Yields: : Employing continuous flow chemistry to improve yield and reduce reaction times.
Purification Methods: : Utilizing crystallization, chromatography, and distillation techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Nitro derivatives of the compound can be reduced to amines using reducing agents like iron powder or catalytic hydrogenation.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Iron powder, palladium on carbon with hydrogen gas.
Catalysts: : Palladium, copper, and other transition metals for coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation of the methylthio group.
Amines: : From reduction of nitro groups.
Substituted Aromatic Compounds: : From electrophilic aromatic substitution.
Scientific Research Applications
3-(4-(Methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is utilized in various fields:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : In studying cellular processes and as a probe in molecular biology.
Industry: : In manufacturing advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
Target Receptors: : It may interact with G-protein coupled receptors or ion channels.
Biochemical Pathways: : Involves modulation of signaling pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
3-(4-(Methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has unique structural features, distinguishing it from related compounds:
4-(Methylthio)aniline Derivatives: : Similar but with variations in functional groups affecting reactivity and applications.
Pyridine-based Amides: : Similar core but differ in substituents and hence in biological activity.
List of Similar Compounds
3-(4-(Methylthio)phenyl)-N-(2-methylbenzyl)propanamide
N-(3-(Pyridin-2-yloxy)benzyl)-3-(4-methylthiophenyl)prop-2-enamide
3-(4-(Methylthio)phenyl)-N-(4-(pyridin-2-yloxy)benzyl)butanamide
This exploration showcases the intriguing complexity and significant utility of this compound. Whether in the lab or in various applied sciences, it’s one of those molecules that really underscore the fascinating possibilities of organic chemistry. Cool, huh?
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-27-20-11-8-17(9-12-20)10-13-21(25)24-16-18-5-4-6-19(15-18)26-22-7-2-3-14-23-22/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFSOPQXJOHIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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